molecular formula C26H25F2NO5 B11210395 (2,6-difluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2,6-difluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11210395
M. Wt: 469.5 g/mol
InChI Key: XRUHIUAITRNBPN-UHFFFAOYSA-N
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Description

The compound “(2,6-difluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a complex organic molecule that features multiple functional groups, including methoxy, phenoxy, and isoquinoline moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline core, introduction of the methoxy and phenoxy groups, and the final coupling with the difluorophenyl group. Typical reaction conditions might include:

    Formation of Isoquinoline Core: This could involve a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy and Phenoxy Groups: These groups can be introduced via nucleophilic substitution reactions, where methoxy and phenoxy anions displace leaving groups on the isoquinoline core.

    Coupling with Difluorophenyl Group: This step might involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or alkoxides can be used for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes or carboxylic acids, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with isoquinoline cores are often studied for their potential pharmacological activities. This compound might be investigated for its effects on various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with isoquinoline cores can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and phenoxy groups might enhance the compound’s binding affinity or selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-difluorophenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone
  • (2,6-difluorophenyl)(6,7-dimethoxy-1-phenylisoquinolin-2(1H)-yl)methanone
  • (2,6-difluorophenyl)(6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Uniqueness

The unique combination of functional groups in “(2,6-difluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” might confer distinct chemical and biological properties. For example, the presence of both methoxy and phenoxy groups could enhance its solubility and binding interactions with biological targets.

Properties

Molecular Formula

C26H25F2NO5

Molecular Weight

469.5 g/mol

IUPAC Name

(2,6-difluorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C26H25F2NO5/c1-31-17-7-9-18(10-8-17)34-15-22-19-14-24(33-3)23(32-2)13-16(19)11-12-29(22)26(30)25-20(27)5-4-6-21(25)28/h4-10,13-14,22H,11-12,15H2,1-3H3

InChI Key

XRUHIUAITRNBPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4F)F)OC)OC

Origin of Product

United States

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